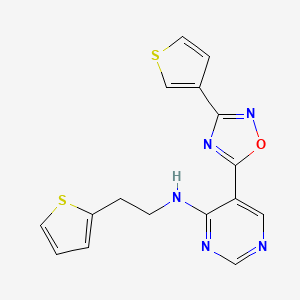

N-(2-(thiophen-2-yl)ethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Description

N-(2-(thiophen-2-yl)ethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a complex organic compound featuring a pyrimidine core substituted with thiophene and oxadiazole moieties

Properties

IUPAC Name |

N-(2-thiophen-2-ylethyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5OS2/c1-2-12(24-6-1)3-5-18-15-13(8-17-10-19-15)16-20-14(21-22-16)11-4-7-23-9-11/h1-2,4,6-10H,3,5H2,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHWKFBRPZSCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-2-yl)ethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 4-chloropyrimidine, which undergoes nucleophilic substitution with an amine derivative to introduce the amino group.

Oxadiazole Ring Formation:

Thiophene Substitution: Thiophene groups are introduced via cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis platforms, continuous flow reactors, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophen-2-yl)ethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.

Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene rings.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-(thiophen-2-yl)ethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.

Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Mechanism of Action

The mechanism of action of N-(2-(thiophen-2-yl)ethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine depends on its application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating signaling pathways.

Electronic Properties: In organic electronics, it functions by facilitating charge transport through its conjugated system, enhancing the performance of electronic devices.

Comparison with Similar Compounds

Similar Compounds

N-(2-(thiophen-2-yl)ethyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine: Similar structure but with different thiophene substitution.

N-(2-(furan-2-yl)ethyl)-5-(3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine: Contains furan rings instead of thiophene.

N-(2-(pyridin-2-yl)ethyl)-5-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine: Pyridine rings replace thiophene.

Uniqueness

N-(2-(thiophen-2-yl)ethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is unique due to its specific combination of thiophene and oxadiazole rings, which confer distinct electronic properties and potential biological activities not found in its analogs.

Biological Activity

N-(2-(thiophen-2-yl)ethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antiviral effects, and other pharmacological activities.

Chemical Structure

The compound features a pyrimidine core substituted with thiophene and oxadiazole moieties. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be summarized in the following categories:

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. For instance:

-

In vitro studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds were reported in the micromolar range .

Compound Cell Line IC50 (µM) 17a MCF7 0.65 17b MCF7 2.41

These results indicate that structural modifications can enhance the anticancer activity of oxadiazole derivatives.

Antiviral Activity

Compounds with similar structures have been evaluated for antiviral properties, particularly against dengue virus:

- Mechanism : The compound acts as a non-nucleoside inhibitor of the dengue viral polymerase, showing submicromolar activity against all four dengue virus serotypes . This suggests a promising therapeutic potential for viral infections.

Other Pharmacological Activities

Beyond anticancer and antiviral effects, compounds related to this structure have also been studied for:

- Anti-inflammatory properties : Some derivatives have shown potential in reducing inflammation markers in vitro.

- Antimicrobial activity : Certain analogs exhibited activity against bacterial strains, indicating broader pharmacological applications.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

- Case Study 1 : A study on oxadiazole derivatives showed that introducing electron-withdrawing groups significantly increased their anticancer activity against various tumor cell lines .

- Case Study 2 : Research on thiophene-based compounds revealed their ability to inhibit specific cancer pathways, suggesting that modifications in thiophene substituents can lead to enhanced biological efficacy .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, starting with the preparation of pyrimidine and oxadiazole precursors. For example:

- Pyrimidine core formation : A 6-methyl-2-phenylpyrimidine derivative can be synthesized via condensation reactions using thiourea and β-keto esters, followed by functionalization at the 4- and 5-positions .

- Oxadiazole ring formation : The 1,2,4-oxadiazol-5-yl group is often introduced via cyclization of amidoxime intermediates using POCl₃ under reflux conditions, as described for analogous thiadiazole syntheses .

- Coupling reactions : The thiophen-2-yl ethylamine moiety is attached via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts and optimized ligand systems .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

- NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions. For instance, pyrimidine protons typically resonate at δ 8.5–9.0 ppm, while thiophene protons appear at δ 6.5–7.5 ppm .

- X-ray crystallography : Single-crystal analysis provides definitive proof of molecular conformation. In related pyrimidines, dihedral angles between aromatic rings (e.g., 12.8° for phenyl groups) and hydrogen-bonding patterns (e.g., N–H⋯N interactions) are key structural markers .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the oxadiazole and thiophene motifs .

Advanced Research Questions

Q. What strategies can optimize the reaction yield of oxadiazole ring formation during synthesis?

- Reagent selection : Use POCl₃ as a cyclizing agent, which enhances electrophilicity and stabilizes intermediates. Alternative reagents like EDCI/HOBt may reduce side reactions .

- Solvent and temperature : Refluxing in anhydrous dichloromethane or THF under nitrogen improves yield compared to polar aprotic solvents .

- Purification : Column chromatography with silica gel (hexane/EtOAc gradient) or recrystallization from DMSO/water mixtures (2:1) isolates the oxadiazole product with >95% purity .

Q. How can researchers resolve contradictions between computational modeling and experimental spectroscopic data for this compound’s conformation?

- Comparative analysis : Overlay DFT-optimized structures with X-ray crystallography data to identify discrepancies in dihedral angles or hydrogen-bonding networks .

- Dynamic effects : Molecular dynamics simulations (e.g., using AMBER or GROMACS) account for solvent and temperature effects, which static models may overlook .

- Tautomerism studies : Investigate possible tautomeric forms of the oxadiazole ring (e.g., 1,2,4-oxadiazole vs. 1,3,4-oxadiazole) via variable-temperature NMR or IR spectroscopy .

Q. What in vitro assays are appropriate for evaluating the biological activity of this compound, particularly in antimicrobial or immunomodulatory contexts?

- Antimicrobial testing :

- MIC assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (CLSI guidelines) .

- Antifungal assays : Test against C. albicans via disk diffusion or ATP bioluminescence .

- Immunomodulatory activity :

- Cytokine profiling : Use ELISA to measure IL-6, TNF-α, and IFN-γ levels in LPS-stimulated macrophages .

- NF-κB inhibition : Luciferase reporter assays in HEK293 cells transfected with NF-κB response elements .

Methodological Considerations

- Data contradiction analysis : If biological activity varies between batches, assess purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity with 2D NMR (COSY, HSQC) .

- Crystallographic challenges : For disordered residues (e.g., chlorophenyl groups), refine occupancy ratios using SHELXL and validate with R₁/Rw convergence metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.